molecular formula C₂₀H₂₄Cl₂N₂O₃ B123667 Diclofenac epolamine CAS No. 119623-66-4

Diclofenac epolamine

Número de catálogo B123667
Número CAS: 119623-66-4
Peso molecular: 411.3 g/mol
Clave InChI: DCERVXIINVUMKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diclofenac epolamine (DE) is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in various topical formulations to treat acute pain due to soft tissue injuries, such as strains, sprains, and contusions. It is known for its analgesic and anti-inflammatory properties. The efficacy of diclofenac epolamine in treating acute pain has been demonstrated in several clinical studies, showing significant pain relief compared to placebo . Additionally, a mouthwash containing diclofenac epolamine has been developed for the topical treatment of inflammatory conditions of the oral cavity, indicating its versatility in different formulations [

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Applications

Diclofenac epolamine (DETP), particularly as a topical patch (1.3%), has been extensively researched for its application in treating acute pain from soft tissue injuries such as strains, sprains, and contusions. Clinical data supports the analgesic benefits of DETP, with significant pain relief relative to placebo reported within a few days of the first application. The pharmacological properties of diclofenac epolamine make it well-suited for topical use. Studies highlight its efficacy in providing pain relief in conditions like acute musculoskeletal pain, osteoarthritis, and other localized painful conditions without significant systemic adverse events, primarily due to lower plasma drug concentrations compared to oral administration (Lionberger & Brennan, 2010).

Mechanism of Action and Pharmacokinetics

Research delves into the pharmacokinetic properties of diclofenac epolamine, revealing that approximately 2% of the drug is absorbed through the skin, reaching maximum plasma concentrations within hours. The patch delivery system allows for controlled delivery of the active drug, contrasting with the variable absorption rates seen with gels or ointments. This controlled delivery is evidenced by significant drug accumulation in muscle layers and synovial fluids, particularly beneficial for patients with arthritis. Notably, the systemic levels of diclofenac and epolamine are low, minimizing systemic toxicity (Rainsford, Kean, & Ehrlich, 2008).

Clinical Efficacy and Safety

Diclofenac epolamine patches have demonstrated significant pain relief and improved function across various pain conditions, including soft tissue injuries, osteoarthritis, and myofascial pain syndromes. Clinical trials and meta-analyses suggest topical NSAIDs like diclofenac epolamine are more effective than placebo in relieving acute pain, with topical and oral NSAIDs providing comparable pain relief. However, topical applications produce fewer systemic adverse events. Moreover, studies emphasize the tolerability of DETP, with most adverse events being mild and localized to the application site (Affaitati, Giamberardino, Lapenna, & Costantini, 2018).

Safety And Hazards

Diclofenac Epolamine is contraindicated in the setting of coronary artery bypass graft (CABG) surgery . NSAIDs cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal . These events can occur at any time during use and without warning symptoms . Elderly patients and patients with a prior history of peptic ulcer disease and/or GI bleeding are at greater risk for serious GI events .

Direcciones Futuras

A study assessed the safety and efficacy of the FLECTOR (diclofenac epolamine) topical system in children with minor soft tissue injuries . The FLECTOR topical system safely and effectively provided pain relief for minor soft tissue injuries in the pediatric population, with minimal systemic nonsteroidal anti-inflammatory drug exposure and low potential risk of local or systemic adverse events .

Propiedades

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERVXIINVUMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152531
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac epolamine

CAS RN

119623-66-4
Record name Diclofenac epolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119623-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac epolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC EPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclofenac epolamine
Reactant of Route 2
Diclofenac epolamine
Reactant of Route 3
Diclofenac epolamine
Reactant of Route 4
Reactant of Route 4
Diclofenac epolamine
Reactant of Route 5
Diclofenac epolamine
Reactant of Route 6
Diclofenac epolamine

Citations

For This Compound
985
Citations
KD Rainsford, WF Kean, GE Ehrlich - Current medical research …, 2008 - Taylor & Francis
… The purpose of this review is to examine the mode of action and to critically evaluate the evidence for the comparative efficacy and safety of a topical diclofenac epolamine (DI-EP) gel …
Number of citations: 101 www.tandfonline.com
B Petersen, S Rovati - Clinical drug investigation, 2009 - Springer
… pharmacokinetic data with the diclofenac epolamine (diclofenac … of treatment with diclofenac epolamine provides pain relief … reported during 15 years of diclofenac epolamine patch use. …
Number of citations: 64 link.springer.com
DR Lionberger, MJ Brennan - Journal of pain research, 2010 - Taylor & Francis
… clinical data on diclofenac epolamine topical patch 1.3% (… topical NSAIDs, diclofenac, diclofenac epolamine, acute pain, … The physical–chemical properties of diclofenac epolamine …
Number of citations: 62 www.tandfonline.com
BH McCarberg, CE Argoff - International journal of clinical …, 2010 - Wiley Online Library
… Diclofenac epolamine is also known as diclofenac-N-(2… diclofenac epolamine solutions exhibit surfactant behaviour (43). The solubility and surfactant properties of diclofenac epolamine …
Number of citations: 51 onlinelibrary.wiley.com
KS Kuehl - Clinical therapeutics, 2010 - Elsevier
… property of diclofenac epolamine reduces surface tension at the interface between the skin and topical drug preparation, which also favors drug absorption.Diclofenac epolamine is …
Number of citations: 24 www.sciencedirect.com
P Brühlmann, F Vathaire, RL Dreiser… - … medical research and …, 2006 - Taylor & Francis
… investigation (1.3% diclofenac epolamine) is much more … local treatment20, the diclofenac epolamine plaster does not … a continuous release of diclofenac epolamine over 12 hours. …
Number of citations: 42 www.tandfonline.com
S del Río‐Sancho, D Concas, P Oreste… - Journal of Veterinary …, 2016 - Wiley Online Library
The aim was to investigate diclofenac delivery into and across equine skin in vitro using Franz diffusion cells from a novel diclofenac epolamine ( DIC ‐ EP ; 1.3%) formulation and to …
Number of citations: 2 onlinelibrary.wiley.com
K Kuehl, W Carr, J Yanchick, M Magelli… - International journal of …, 2011 - thieme-connect.com
… or excellent for 58% of diclofenac epolamine topical patch-treated … related (n=16, 7.9% diclofenac epolamine topical patch; n=12, … In conclusion, the diclofenac epolamine topical patch …
Number of citations: 19 www.thieme-connect.com
CA Jones, FK Hoehler, V Frangione, G Ledesma… - Clinical Drug …, 2022 - Springer
… , FLECTOR diclofenac epolamine topical … (diclofenac epolamine) to be directly applied to the painful area up to twice a day [10]. Each 10 × 14 cm FDETS releases diclofenac epolamine …
Number of citations: 3 link.springer.com
SA Fouad, EB Basalious, MA El-Nabarawi… - International journal of …, 2013 - Elsevier
Microemulsion (ME) and poloxamer microemulsion-based gel (PMBG) were developed and optimized to enhance transport of diclofenac epolamine (DE) into the skin forming in-skin …
Number of citations: 126 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.